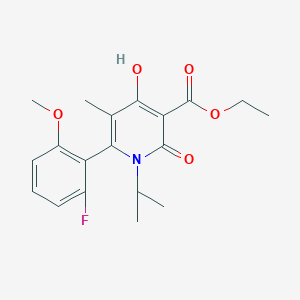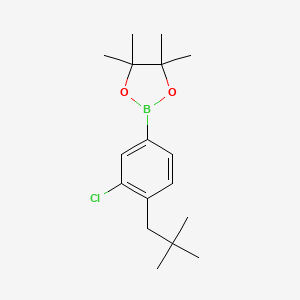
3,4-Dibromo-6-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-6-methoxyquinoline: is a chemical compound with the molecular formula C10H7Br2NO and a molecular weight of 316.98 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-6-methoxyquinoline typically involves the bromination of 6-methoxyquinoline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents . The reaction conditions often include the use of a solvent such as acetic acid or chloroform, and the reaction is usually conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dibromo-6-methoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using reagents such as organometallic compounds in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the use of palladium catalysts and arylboronic acids to substitute the bromine atoms with aryl groups.
Major Products:
Aryl-Substituted Quinolines: These are the primary products formed from Suzuki-Miyaura cross-coupling reactions.
Applications De Recherche Scientifique
3,4-Dibromo-6-methoxyquinoline has several applications in scientific research:
Mécanisme D'action
The exact mechanism of action of 3,4-Dibromo-6-methoxyquinoline is not fully understood. studies on similar compounds suggest that it may interact with cellular targets through oxidative stress pathways. For example, 6-methoxyquinoline complexes have been shown to induce oxidative damage in cancer cells, leading to cell cycle arrest and apoptosis . It is likely that this compound exerts its effects through similar mechanisms, involving the generation of reactive oxygen species (ROS) and subsequent cellular damage.
Comparaison Avec Des Composés Similaires
- 5-Bromo-8-methoxyquinoline
- 5,7-Dibromo-8-methoxyquinoline
- 6,8-Dibromo-4-methoxyquinoline
Comparison: 3,4-Dibromo-6-methoxyquinoline is unique due to the specific positions of the bromine and methoxy groups on the quinoline ring. This structural arrangement can influence its reactivity and biological activity compared to other brominated methoxyquinolines. For example, the presence of bromine atoms at the 3 and 4 positions may enhance its ability to participate in substitution reactions, making it a valuable intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
924279-08-3 |
|---|---|
Formule moléculaire |
C10H7Br2NO |
Poids moléculaire |
316.98 g/mol |
Nom IUPAC |
3,4-dibromo-6-methoxyquinoline |
InChI |
InChI=1S/C10H7Br2NO/c1-14-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3 |
Clé InChI |
MFKLKVKESFLKCP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=CN=C2C=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


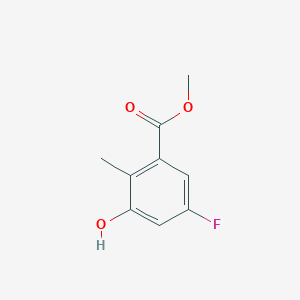
![[(2S,3S,4S,5R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate](/img/structure/B13706299.png)
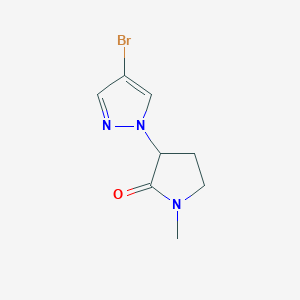
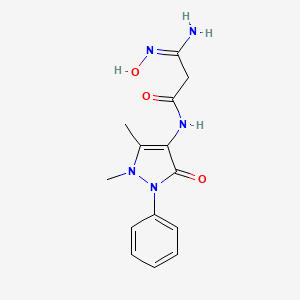
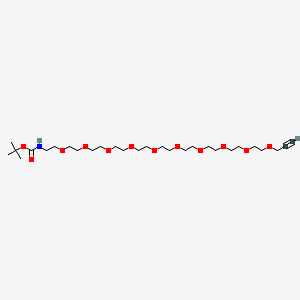

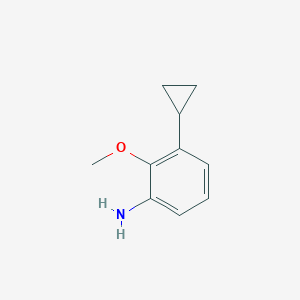
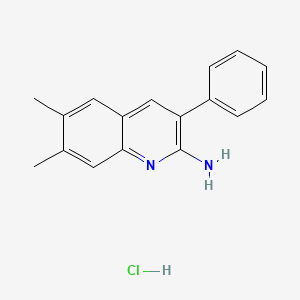
![5-Benzo[1,3]dioxol-5-yl-[1,2,4]triazin-3-ylamine](/img/structure/B13706341.png)
